molecular formula C11H12O4 B160633 Ethylphenylmalonic acid CAS No. 1636-25-5

Ethylphenylmalonic acid

Cat. No.: B160633
CAS No.: 1636-25-5
M. Wt: 208.21 g/mol
InChI Key: KDEAZJJSARLKAO-UHFFFAOYSA-N
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Description

Ethylphenylmalonic acid is an organic compound with the molecular formula C₁₁H₁₂O₄ It is a derivative of malonic acid, where one of the hydrogen atoms is replaced by an ethyl group and another by a phenyl group

Scientific Research Applications

Ethylphenylmalonic acid has several applications in scientific research:

Safety and Hazards

According to the safety data sheet, Ethylphenylmalonic acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

While specific future directions for Ethylphenylmalonic acid are not mentioned in the search results, it’s worth noting that advancements in chemical synthesis and analysis techniques continue to open up new possibilities for the study and application of chemical compounds. For instance, novel methods for preparing ribonucleic acid (RNA) containing modified bases have been developed, which could potentially lead to the development of therapeutics for the treatment of many diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylphenylmalonic acid can be synthesized through the malonic ester synthesis. This involves the alkylation of diethyl malonate with ethyl bromide and phenyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halides. The resulting product is then hydrolyzed and decarboxylated to yield this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Ethylphenylmalonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new substituted malonic acid derivatives.

Mechanism of Action

The mechanism of action of ethylphenylmalonic acid involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Ethylphenylmalonic acid can be compared with other malonic acid derivatives such as:

  • 2-Methylmalonic acid
  • 2-Ethylmalonic acid
  • 2-Phenylmalonic acid

Uniqueness: this compound’s unique combination of ethyl and phenyl groups imparts distinct chemical properties, making it more versatile in synthetic applications compared to its simpler counterparts .

Properties

IUPAC Name

2-ethyl-2-phenylpropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-11(9(12)13,10(14)15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEAZJJSARLKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167623
Record name Ethylphenylmalonic acid
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1636-25-5
Record name 2-Ethyl-2-phenylpropanedioic acid
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Record name Ethylphenylmalonic acid
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Record name 1636-25-5
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Record name Ethylphenylmalonic acid
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Record name Ethylphenylmalonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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